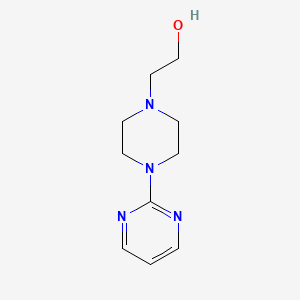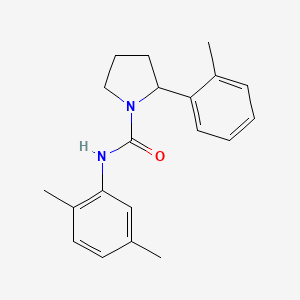![molecular formula C15H16N2OS2 B6099647 3-allyl-5-[4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6099647.png)
3-allyl-5-[4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Allyl-5-[4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound characterized by its unique molecular structure. This compound belongs to the thiazolidinone family, which is known for its diverse biological and chemical properties. The presence of the allyl group, dimethylamino group, and thioxo functionality makes it a molecule of interest in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-allyl-5-[4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route includes the condensation of 4-(dimethylamino)benzaldehyde with 2-amino-4-allylthiazole-3-thione in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions: 3-Allyl-5-[4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thioxo group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of the thioxo group can lead to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction of the thioxo group can yield thioamides or thiols.
Aplicaciones Científicas De Investigación
This compound has garnered interest in various scientific fields due to its unique properties:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: Its biological activity has been explored in the context of enzyme inhibition and receptor binding studies.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antioxidant, and antimicrobial agent.
Industry: The compound's properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 3-allyl-5-[4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparación Con Compuestos Similares
When compared to other thiazolidinone derivatives, 3-allyl-5-[4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one stands out due to its unique structural features. Similar compounds include:
Thiazolidinediones: Used in the treatment of diabetes.
Thiazolidinethiones: Known for their anti-inflammatory properties.
Thiazolidinones: Employed in various pharmaceutical applications.
Propiedades
IUPAC Name |
(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS2/c1-4-9-17-14(18)13(20-15(17)19)10-11-5-7-12(8-6-11)16(2)3/h4-8,10H,1,9H2,2-3H3/b13-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNCMDGPXWUMGD-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-({1-[(2-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinyl}methyl)-8-quinolinesulfonamide](/img/structure/B6099576.png)
![2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B6099583.png)

![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B6099596.png)

![2,6-dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl 4-methoxybenzoate](/img/structure/B6099603.png)
![N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]-1-(oxolan-2-yl)-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B6099606.png)

![N-(4-{[2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)vinyl]amino}phenyl)acetamide](/img/structure/B6099618.png)

![5-[(2-methoxy-4-methylphenoxy)methyl]-N-[(5-methylpyrazin-2-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B6099630.png)
![2-(4,5-dimethoxy-2-nitrobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B6099631.png)

![5-({1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B6099654.png)
